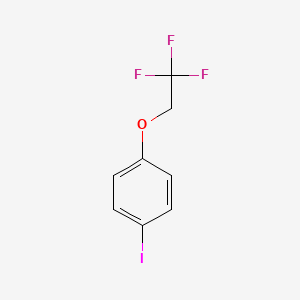

1-Iodo-4-(2,2,2-trifluoroethoxy)benzene

Overview

Description

1-Iodo-4-(2,2,2-trifluoroethoxy)benzene is a chemical compound with the molecular formula C8H6F3IO. It has a molecular weight of 302.03 g/mol1. The compound is used in various chemical reactions and has a purity of more than 98.0%2.

Synthesis Analysis

The specific synthesis process for 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene is not readily available in the search results. However, iodobenzenes, a related class of compounds, are often used in metal-catalyzed couplings3.Molecular Structure Analysis

The molecular structure of 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene consists of an iodine atom and a trifluoroethoxy group attached to a benzene ring4.

Chemical Reactions Analysis

While the specific chemical reactions involving 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene are not detailed in the search results, iodobenzenes are known to undergo reactions such as the Sonogashira coupling and the Heck reaction3.

Physical And Chemical Properties Analysis

1-Iodo-4-(2,2,2-trifluoroethoxy)benzene is a liquid at 20°C. It has a boiling point of 97°C at 40 mmHg and a refractive index of 1.50. The compound has a density of 1.87 g/mL2.Scientific Research Applications

Chemical Synthesis and Reactions :

- The compound has been utilized in the study of selective lithiation and subsequent electrophilic substitution reactions, as demonstrated in the research by Schlosser, Porwisiak, and Mongin (1998), where similar trifluoromethylbenzene compounds underwent hydrogen/metal exchange reactions (Schlosser, Porwisiak, & Mongin, 1998).

- It has also been involved in studies related to the trifluoromethylation of aromatic compounds using hypervalent iodine reagents, as explored by Mejía and Togni (2012) in their work on the catalytic trifluoromethylation of arenes and heteroarenes (Mejía & Togni, 2012).

Organic Synthesis and Material Science :

- The iodine and trifluoroethoxy functional groups in this compound play a crucial role in the synthesis of various organic materials. For instance, Ikeda et al. (1998) demonstrated its application in the atom-transfer cyclisation of certain acetamides, which is pivotal in organic synthesis (Ikeda, Teranishi, Nozaki, & Ishibashi, 1998).

- Additionally, its derivatives have been investigated for their application in designing liquid crystal materials with specific properties, as noted by Hsu et al. (2005) in their study on calamitic liquid crystals (Hsu et al., 2005).

Advanced Nanotechnology and Surface Chemistry :

- In the field of nanotechnology and surface chemistry, compounds like 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene are used for studying self-assembled nanostructures. Silly (2013) explored the self-assembly of star-shaped molecules similar to this compound, highlighting their potential in engineering organic porous structures (Silly, 2013).

Pharmaceutical and Medicinal Chemistry :

- Although direct studies on 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene in medicinal chemistry are not prominent, related iodine-based compounds have been studied for their binding modes and interactions in pharmaceutical contexts. For example, He et al. (2020) investigated a similar iodine compound's binding mode using X-ray crystallography, DFT calculation, and molecular docking (He et al., 2020).

Environmental and Green Chemistry :

- This compound and its derivatives have been part of research aimed at developing environmentally benign and efficient chemical synthesis processes. Zhou and He (2009) demonstrated the synthesis of hypervalent iodine reagents, which are crucial in green chemistry, under microwave-promoted, solvent-free conditions (Zhou & He, 2009).

Safety And Hazards

The compound is classified as a skin irritant (H315), an eye irritant (H319), and a flammable liquid (H227). Safety precautions include avoiding heat/sparks/open flames/hot surfaces, washing hands thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place and keeping it cool2.

Future Directions

The future directions for the use of 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene are not specified in the search results. However, given its involvement in various chemical reactions, it may find further applications in organic synthesis and materials science.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or chemical databases.

properties

IUPAC Name |

1-iodo-4-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3IO/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESYDYJCAHUCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599679 | |

| Record name | 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-4-(2,2,2-trifluoroethoxy)benzene | |

CAS RN |

530080-17-2 | |

| Record name | 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid](/img/structure/B1611812.png)

![Ethyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1611820.png)